3-(2-(Dimethylamino)ethoxy)benzoic acid
Description
3-(2-(Dimethylamino)ethoxy)benzoic acid is a benzoic acid derivative substituted at the meta position with a 2-(dimethylamino)ethoxy group. This compound combines a carboxylic acid moiety with a tertiary amine-containing side chain, which confers unique physicochemical and biological properties. The dimethylamino group enhances solubility in aqueous media through protonation at physiological pH, while the ethoxy linker provides conformational flexibility. Such structural features make it a candidate for pharmaceutical intermediates, particularly in drugs targeting receptors sensitive to amine functionality, such as serotonin or estrogen receptors .
Properties
IUPAC Name |
3-[2-(dimethylamino)ethoxy]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-12(2)6-7-15-10-5-3-4-9(8-10)11(13)14/h3-5,8H,6-7H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCHGTMIQVOQXAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=CC=CC(=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Synthesis Strategy
The target compound is synthesized via a two-step process:
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Preparation of 2-(Dimethylamino)ethyl Chloride Hydrochloride : This intermediate serves as the alkylating agent for introducing the 2-(dimethylamino)ethoxy side chain.
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Etherification of 3-Hydroxybenzoic Acid : The hydroxyl group at the 3-position of benzoic acid undergoes nucleophilic substitution with the alkylating agent under basic conditions.
Synthesis of 2-(Dimethylamino)ethyl Chloride Hydrochloride
The alkylating agent is synthesized from dimethylethanolamine and thionyl chloride (SOCl₂) under controlled conditions:
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Reaction Conditions :
Key Reaction :
Data Table 1: Optimization of 2-(Dimethylamino)ethyl Chloride Synthesis
Etherification of 3-Hydroxybenzoic Acid
The alkylating agent reacts with 3-hydroxybenzoic acid in a nucleophilic aromatic substitution:
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Base Selection : Potassium carbonate (K₂CO₃) or sodium hydride (NaH) deprotonates the hydroxyl group, facilitating the substitution.
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Solvent : Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance reaction efficiency.
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Temperature : 60–80°C for 6–12 hours to drive the reaction to completion.
Key Reaction :
Data Table 2: Etherification Reaction Parameters
Industrial-Scale Production Considerations
Purification Techniques
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Recrystallization : The crude product is purified using acetone or ethyl acetate, yielding crystals with >95% purity.
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Chromatography : Reserved for high-purity pharmaceutical grades, though cost-prohibitive for bulk production.
Comparative Analysis of Methodologies
Reductive Methylation vs. Direct Etherification
While reductive methylation is employed for synthesizing analogous compounds like 3-(N,N-dimethylamino)benzoic acid, the target molecule necessitates direct etherification due to the ethoxy group’s steric and electronic demands. Reductive methylation, which introduces methyl groups via formaldehyde and hydrogenation, is unsuitable for ethoxy side chains.
Solvent and Temperature Optimization
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DMF vs. DMSO : DMF offers higher reaction rates due to superior solvation of intermediates, but DMSO may reduce side reactions in heat-sensitive protocols.
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Reaction Temperature : Elevated temperatures (80°C) reduce reaction time but risk decarboxylation of the benzoic acid moiety. A balance is struck at 60–70°C.
Challenges and Mitigation Strategies
Steric Hindrance at the 3-Position
The meta-substitution on benzoic acid introduces steric challenges, slowing the etherification rate. Mitigation includes:
Chemical Reactions Analysis
Types of Reactions
3-(2-(Dimethylamino)ethoxy)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products Formed
Oxidation: Quinones or carboxylic acid derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity :
Recent studies have indicated that compounds structurally similar to 3-(2-(dimethylamino)ethoxy)benzoic acid exhibit significant antitumor activity. For example, inhibition of HSET (KIFC1), a kinesin involved in mitotic spindle formation, has been observed in related compounds. This suggests that this compound may interfere with cancer cell proliferation through similar mechanisms, potentially leading to increased multipolarity in centrosome-amplified cancer cells, which can result in cell death due to aberrant cell division .
Case Study: HSET Inhibition
In vitro assays demonstrated that certain analogs could inhibit HSET with micromolar potency. These inhibitors led to increased multipolarity in centrosome-amplified cancer cells, highlighting the compound's potential as a therapeutic agent in oncology .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Similar compounds have demonstrated effectiveness against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA). The mechanism appears to involve inhibition of protein synthesis and disruption of nucleic acid production .
Comparative Antimicrobial Efficacy Table
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| This compound | TBD | TBD |
| Ciprofloxacin | 0.381 | Reference |
| Other Schiff Bases | 781.25–1562.5 | Moderate |
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- HSET Inhibition : Disruption of mitotic spindle formation.
- Antimicrobial Action : Inhibition of protein synthesis pathways.
- Biofilm Disruption : Potential activity against biofilms formed by bacteria like MRSA.
Mechanism of Action
The mechanism of action of 3-(2-(Dimethylamino)ethoxy)benzoic acid involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function. Additionally, the aromatic ring and carboxylic acid group can interact with enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 3-(2-(dimethylamino)ethoxy)benzoic acid with analogous benzoic acid derivatives, focusing on substituent effects, bioactivity, and applications.
3-(2-Hydroxyethoxy)benzoic Acid (CAS 25781-99-1)
- Structure: Differs by replacing the dimethylamino group with a hydroxyl moiety.
- Physicochemical Properties: The hydroxyl group increases hydrogen-bonding capacity, enhancing water solubility compared to the dimethylamino analog. Lower lipophilicity (logP ≈ 1.2 vs. ~1.8 for the dimethylamino derivative).
- Applications : Used in polymer synthesis and as a chelating agent due to its polar nature. Lacks the tertiary amine required for receptor targeting .
3-(2,2-Difluoroethoxy)benzoic Acid (CAS 812700-19-9)
- Structure: Substitutes dimethylamino with a difluoroethoxy group.
- Electron Effects: Fluorine atoms introduce strong electron-withdrawing effects, lowering the pKa of the benzoic acid (≈3.5 vs. ~4.2 for the dimethylamino analog).
- Bioactivity : Enhanced metabolic stability due to fluorine’s resistance to oxidation. Used in fluorinated drug candidates for improved pharmacokinetics .
2-Ethoxybenzoic Acid (CAS 134-11-2)
- Structure : Ethoxy substituent at the ortho position.
- Steric and Electronic Effects :
- Ortho substitution increases steric hindrance, reducing reactivity in esterification/amidation reactions.
- Lower acidity (pKa ≈ 4.5) compared to meta-substituted analogs due to reduced resonance stabilization.
- Applications: Common in agrochemicals and fragrances. Limited pharmacological use due to poor target specificity .
4-[(3,4-Dimethoxybenzoyl)amino]-3-hydroxybenzoic Acid Methyl Ester
- Structure : Aryl-substituted benzoic acid with amide and ester functionalities.
- Bioactivity: Demonstrates anti-inflammatory activity in LPS-induced models, attributed to the dimethoxybenzoyl group’s antioxidant properties. The dimethylaminoethoxy analog may exhibit similar effects but with enhanced cellular uptake due to amine protonation .
Droloxifene (IARC 1996)
- Structure: Contains a 2-(dimethylamino)ethoxy group linked to a stilbene scaffold.
- Pharmacology: Acts as a selective estrogen receptor modulator (SERM). The dimethylaminoethoxy side chain is critical for receptor binding and antagonistic activity in breast cancer therapy.
Comparative Data Table
| Compound | Substituent | pKa | logP | Key Applications | Bioactivity Highlights |
|---|---|---|---|---|---|
| This compound | -OCH₂CH₂N(CH₃)₂ (meta) | ~4.2 | ~1.8 | Pharmaceutical intermediates | Receptor targeting, enhanced solubility |
| 3-(2-Hydroxyethoxy)benzoic acid | -OCH₂CH₂OH (meta) | ~3.8 | 1.2 | Polymers, chelators | Limited bioactivity |
| 3-(2,2-Difluoroethoxy)benzoic acid | -OCH₂CF₂H (meta) | ~3.5 | 2.1 | Fluorinated drug candidates | Metabolic stability |
| 2-Ethoxybenzoic acid | -OCH₂CH₃ (ortho) | ~4.5 | 2.0 | Agrochemicals, fragrances | Low receptor specificity |
| Droloxifene | -OCH₂CH₂N(CH₃)₂ (para, complex) | N/A | 5.3 | Breast cancer therapy | SERM activity |
Biological Activity
3-(2-(Dimethylamino)ethoxy)benzoic acid, a compound of interest in medicinal chemistry, has been investigated for its biological activity, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of the compound's biological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound features a benzoic acid moiety with a dimethylaminoethyl ether substituent. This structural configuration is crucial for its interaction with biological targets, influencing its pharmacological properties.
Target Interaction
Research indicates that this compound primarily interacts with Microtubule Affinity Regulating Kinase 4 (MARK4) . The binding affinity to MARK4 suggests that the compound may inhibit its activity, which is linked to various cellular processes including cell division and apoptosis.
Biochemical Pathways
Inhibition of MARK4 by this compound leads to alterations in intracellular signaling pathways that regulate cell growth and differentiation. Specifically, the compound's action can result in decreased cell proliferation and impact the cell cycle regulation.
Antimicrobial Properties
Studies have highlighted the antimicrobial effects of this compound against various pathogens. For instance, it has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, indicating potential applications in treating bacterial infections .
Anticancer Potential
The anticancer properties of this compound have been evaluated in several studies. It has demonstrated significant cytotoxic effects on cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG2). The mechanism involves inducing apoptosis and inhibiting cell proliferation through its action on MARK4 and other related pathways .
Case Studies and Experimental Findings
- Antimicrobial Activity : In a study assessing the antibacterial efficacy, this compound exhibited a minimum inhibitory concentration (MIC) against E. coli and S. aureus, suggesting its potential as an antibacterial agent .
- Antitumor Activity : A recent investigation reported that treatment with this compound led to a significant reduction in tumor size in xenograft models of breast cancer. The study utilized an MTS assay to evaluate cell viability post-treatment, revealing that higher concentrations resulted in lower viability rates compared to controls .
- Mechanistic Insights : Further mechanistic studies using flow cytometry indicated that cells treated with this compound underwent G1 phase arrest, highlighting its role in disrupting the cell cycle .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of 3-(2-(dimethylamino)ethoxy)benzoic acid, and how can reaction yields be optimized?
- Methodology : A two-step approach is typical: (1) alkylation of a phenolic precursor (e.g., 3-hydroxybenzoic acid) with 2-chloroethyl dimethylamine to introduce the dimethylaminoethoxy side chain, followed by (2) acid-catalyzed hydrolysis or deprotection. Yield optimization involves controlling reaction temperature (60–80°C), solvent polarity (e.g., DMF or acetonitrile), and stoichiometric ratios (1:1.2 for phenolic precursor to alkylating agent). Purification via recrystallization or column chromatography (silica gel, CH₂Cl₂/MeOH gradient) improves purity .
- Data Contradiction : Discrepancies in yields (40–75%) across studies may stem from competing side reactions (e.g., over-alkylation). TLC monitoring at intermediate stages mitigates this .
Q. How is the molecular structure of this compound validated, and what analytical techniques are critical for confirmation?
- Techniques :
- X-ray crystallography : Resolves bond angles (e.g., C-O-C ~112°) and dihedral angles between the benzoic acid core and the dimethylaminoethoxy chain .
- NMR spectroscopy : Key signals include δ ~3.2 ppm (N(CH₃)₂ protons) and δ ~4.3 ppm (OCH₂CH₂N protons). Aromatic protons appear as a multiplet at δ 7.4–8.1 ppm .
- High-resolution mass spectrometry (HRMS) : Confirms molecular ion [M+H]⁺ at m/z 238.1443 (calculated for C₁₁H₁₅NO₃) .
Q. What are the stability profiles of this compound under varying storage conditions, and how can degradation be minimized?
- Stability Data : The compound is hygroscopic and prone to oxidation. Storage at –20°C under inert atmosphere (N₂/Ar) in amber vials extends shelf life. Degradation products (e.g., oxidized dimethylamino groups) can be monitored via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) .
Advanced Research Questions
Q. How does this compound interact with biological targets, such as enzymes or receptors, and what computational tools aid in predicting its binding modes?
- Methodology : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) predict interactions with targets like G protein-coupled receptors (GPCRs). The dimethylaminoethoxy chain enhances solubility and may participate in cation-π interactions with aromatic residues (e.g., Tyr, Phe). Experimental validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinity (Kd values) .
- Contradiction Analysis : Discrepancies between predicted and observed IC₅₀ values (e.g., in kinase assays) may arise from protonation state variability at physiological pH .
Q. What strategies are effective for synthesizing metal complexes using this compound as a ligand, and how do these complexes perform in catalytic applications?
- Synthetic Approach : React with transition metal salts (e.g., CuCl₂·2H₂O, Zn(OAc)₂) in ethanol/water (1:1) at 60°C. The carboxylate and dimethylamino groups act as bidentate ligands, forming octahedral or square-planar geometries. Characterization via FT-IR (Δν(COO⁻) ~140 cm⁻¹ shift) and cyclic voltammetry (E₁/₂ for Cu²⁺/Cu⁺ at ~0.25 V vs. Ag/AgCl) .
- Application : Cu(II) complexes exhibit catalytic activity in C–N coupling reactions (e.g., Ullmann-type), with turnover numbers (TON) up to 1,200 .
Q. How can the adsorption efficiency of this compound derivatives be optimized for environmental applications, such as heavy metal ion removal?
- Design : Functionalize the benzoic acid core with chelating groups (e.g., thiols, amines) to enhance metal affinity (e.g., for Pb²⁺, Cd²⁺). Immobilize on silica or activated carbon supports. Langmuir isotherm models estimate maximum adsorption capacities (Qmax ~180 mg/g for Pb²⁺ at pH 6) .
- Data Interpretation : Competing ion effects (e.g., Ca²⁺) reduce efficiency by 30–40%; pre-treatment with ion-exchange resins mitigates this .
Q. What metabolic pathways are implicated in the biodegradation of this compound, and how do structural modifications alter its persistence in environmental systems?
- Pathways : Phase I metabolism (oxidative demethylation of the dimethylamino group) dominates in hepatic microsomal assays. LC-MS/MS identifies metabolites (e.g., mono-methyl derivatives). Environmental degradation via soil microbiota follows first-order kinetics (t₁/₂ ~14 days) .
- Modification Impact : Fluorination at the benzene ring slows degradation (t₁/₂ ~28 days) due to reduced microbial enzyme affinity .
Methodological Notes
- Contradiction Resolution : Conflicting data on bioactivity (e.g., anti-inflammatory vs. negligible effects) require rigorous control of assay conditions (e.g., cell line selection, serum-free media) .
- Advanced Characterization : Synchrotron-based XAS (X-ray absorption spectroscopy) elucidates electronic structures of metal complexes .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
